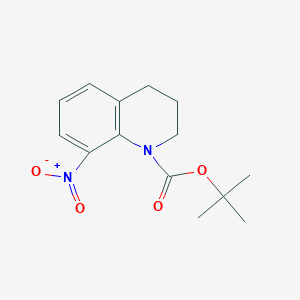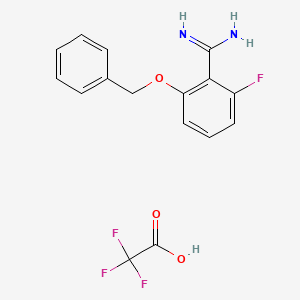![molecular formula C9H21ClN2O2 B13501046 tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, an aminobutan-2-yl moiety, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions typically require strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The protecting group can be easily removed under mild conditions, making it ideal for use in solid-phase peptide synthesis .
Medicine
In medicine, derivatives of this compound are investigated for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as esterases and occurs under physiological conditions. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound is similar in structure but contains a dihydroxypropyl group instead of an aminobutan-2-yl moiety.
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a cyclopentyl group instead of a butyl group.
tert-Butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride: This compound features an azetidinyl group.
Uniqueness
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an aminobutan-2-yl moiety. This combination of features makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of pharmaceuticals .
Propriétés
Formule moléculaire |
C9H21ClN2O2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(10)7(2)11-8(12)13-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t6-,7+;/m0./s1 |
Clé InChI |
KXWJLSCBOFUOQV-UOERWJHTSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C)NC(=O)OC(C)(C)C)N.Cl |
SMILES canonique |
CC(C(C)NC(=O)OC(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)







